N-(4-hydroxy-2-methylbenzo[d]thiazol-5-yl)acetamide
Description
Properties
Molecular Formula |
C10H10N2O2S |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
N-(4-hydroxy-2-methyl-1,3-benzothiazol-5-yl)acetamide |
InChI |
InChI=1S/C10H10N2O2S/c1-5(13)11-7-3-4-8-9(10(7)14)12-6(2)15-8/h3-4,14H,1-2H3,(H,11,13) |
InChI Key |
BBKXDRJWILWKCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzothiazole Core
The benzothiazole ring system is typically synthesized via cyclization reactions involving 2-aminothiophenol derivatives and appropriate carbonyl-containing substrates. A common approach involves the Jacobson method, which utilizes Lawesson's reagent for thioamide formation and subsequent cyclization to benzothiazoles.
- Step I: Preparation of substituted anilines or phenols as starting materials, often involving acylation reactions.
- Step II: Conversion of acylated intermediates to thioamides using Lawesson's reagent, which facilitates the introduction of sulfur necessary for the benzothiazole ring.
- Step III: Cyclization under oxidative conditions, often employing ferricyanide or other oxidants, to close the benzothiazole ring.
- Step IV: Reduction or functional group modification to yield hydroxy-substituted benzothiazoles.
For example, 2-(4-aminophenyl)benzothiazol-5-ol was synthesized by refluxing p-aminophenol with p-nitrobenzoyl chloride, followed by thioamide formation with Lawesson's reagent, oxidative cyclization, and reduction with iron powder and ammonium chloride to yield the hydroxybenzothiazole derivative.
Alternative Synthetic Routes and Catalytic Methods
Other synthetic strategies include:
Catalyst-Free Hantzsch Thiazole Synthesis: This environmentally benign method involves the reaction of α-chloroglycinate esters with thioamides under mild conditions without the need for catalysts or stringent atmosphere control. Hydroxy intermediates are formed transiently before dehydration to yield acylaminothiazoles.
Buchwald–Hartwig Coupling: For derivatives requiring more complex substitutions, palladium-catalyzed amination reactions are employed. For instance, coupling 4-bromo-N-(thiazol-2-yl)benzenesulfonamide with substituted benzyl amines under Pd catalysis affords various benzothiazole derivatives.
Microwave-Assisted Synthesis: Microwave irradiation accelerates condensation reactions, such as hydrazone formation from benzothiazole derivatives and aromatic aldehydes, significantly reducing reaction times and improving yields.
Representative Data Table of Synthesis Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Acylation of p-aminophenol | p-Nitrobenzoyl chloride, pyridine, reflux 5 h | 60 | Formation of acylated intermediate |
| 2 | Thioamide formation | Lawesson's reagent, ethanol, 2 h heating | 65 | Conversion to thioamide |
| 3 | Oxidative cyclization | NaOH, aqueous potassium ferricyanide, room temp | 50 | Benzothiazole ring closure |
| 4 | Reduction | Fe powder, NH4Cl, 85 °C, 1 h | - | Conversion to 2-(4-aminophenyl)benzothiazol-5-ol |
| 5 | Acetylation | Acetyl chloride, triethylamine, THF, 0 °C to room temp | 53 | Formation of N-(4-hydroxy-2-methylbenzo[d]thiazol-5-yl)acetamide |
Research Findings and Optimization Notes
Purification: Column chromatography on silica gel using dichloromethane/methanol mixtures (ratios ranging from 80:1 to 50:1) is effective for isolating pure acetamide derivatives.
Reaction Monitoring: Thin-layer chromatography (TLC) is routinely used to monitor reaction progress, especially during acylation and coupling steps.
Yields: The overall yields for the multi-step synthesis typically range from 50% to 80%, depending on the specific substituents and reaction conditions.
Environmental Considerations: Catalyst-free methods and microwave-assisted reactions offer greener alternatives with reduced reaction times and less hazardous waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-2-methylbenzo[d]thiazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including N-(4-hydroxy-2-methylbenzo[d]thiazol-5-yl)acetamide, in anticancer research. The compound has been evaluated for its effectiveness against various cancer cell lines, demonstrating promising results.
Case Studies
- Study on Breast Cancer : A thiazole-pyridine hybrid containing a similar structure exhibited significant anti-breast cancer efficacy with an IC50 value of 5.71 μM, outperforming the standard drug 5-fluorouracil .
- General Anticancer Screening : Thiazole derivatives have been synthesized and screened against multiple human cancer cell lines, revealing that modifications to the thiazole ring can enhance anticancer activity .
Antimicrobial Properties
This compound has also shown antimicrobial properties. Thiazole compounds are known for their broad-spectrum antibacterial and antifungal activities.
Research Findings
- Antibacterial Activity : Compounds similar to this compound have demonstrated inhibitory effects against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 0.98 to 3.9 µg/ml for gram-positive bacteria .
- Mechanism of Action : The presence of electron-withdrawing groups on the thiazole ring has been linked to enhanced antibacterial activity, making it a target for further development .
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties, which are crucial in treating conditions characterized by chronic inflammation.
Experimental Evidence
- Inflammation Models : In vitro studies have shown that thiazole derivatives can inhibit inflammation-related cytokines and reactive oxygen species (ROS), indicating their potential as therapeutic agents in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties.
Key Insights
- Modification Impact : Variations in substituents on the thiazole ring significantly affect the biological activity of the compound. For instance, different functional groups can enhance or reduce potency against specific targets .
Data Summary Table
Mechanism of Action
The mechanism of action of N-(4-hydroxy-2-methylbenzo[d]thiazol-5-yl)acetamide involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, benzothiazole derivatives have been shown to inhibit monoamine oxidase enzymes, which play a role in neurodegenerative disorders .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Acetamide Derivatives
Key Observations :
- The benzo[d]thiazole core is common in antimicrobial agents, with substituents like sulfonylpiperazine () enhancing gram-positive bacterial targeting.
- Azido or disulfanyl groups () introduce reactivity or hydrophobicity, affecting membrane permeability .
- The 4-hydroxyphenyl substituent in thiazole analogs () may improve solubility but reduce lipophilicity compared to methyl/hydroxy-substituted benzo[d]thiazoles.
Pharmacological Activities
Insights :
- Sulfonylpiperazine-linked benzo[d]thiazoles () show potent antimicrobial activity, suggesting the target compound’s hydroxy and methyl groups may enhance target binding or bioavailability .
- Disulfanyl-thiazole analogs () are explored for antiviral applications, highlighting the role of sulfur-rich moieties in protease inhibition .
- Imidazothiazole-acetamides () demonstrate enzyme inhibitory effects, indicating that the benzo[d]thiazole core may stabilize interactions with catalytic sites .
Physicochemical and Spectral Properties
Table 3: Comparative Physicochemical Data
Notes:
Biological Activity
N-(4-hydroxy-2-methylbenzo[d]thiazol-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-hydroxy-2-methylbenzo[d]thiazole with acetic anhydride or acetyl chloride. The characterization of the compound is performed using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm its structure.
Key Characterization Techniques
| Technique | Purpose |
|---|---|
| IR | Identifies functional groups |
| NMR | Confirms molecular structure |
| Mass Spectrometry | Determines molecular weight and composition |
Anticancer Activity
This compound has shown promising anticancer activity against various cancer cell lines. Studies have indicated that compounds containing thiazole moieties exhibit significant cytotoxic effects.
Case Studies
- Antitumor Efficacy : In vitro studies demonstrated that derivatives of thiazole, including this compound, exhibited significant inhibition of cell proliferation in human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these compounds were found to be lower than those of standard chemotherapeutics like doxorubicin, indicating superior efficacy in certain cases .
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis in tumor cells. The compound was shown to activate caspase pathways, leading to programmed cell death. This was confirmed using acridine orange/ethidium bromide staining methods which indicated increased apoptosis in treated cells .
Structure-Activity Relationship (SAR)
The SAR analysis suggests that modifications on the thiazole ring significantly affect biological activity. For instance:
- Electron-donating groups at specific positions on the phenyl ring enhance cytotoxicity.
- The presence of a methyl group at position 4 increases activity against various cancer cell lines .
Comparison with Other Compounds
A comparative analysis with similar thiazole derivatives reveals that while many exhibit anticancer properties, this compound stands out due to its unique structural features which enhance its binding affinity to target proteins involved in cancer progression.
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| This compound | 10–30 | HeLa, A549 |
| Doxorubicin | 15–40 | Various cancers |
| Other Thiazole Derivatives | 20–50 | Various cancers |
Q & A
Q. What are the common synthetic routes for N-(4-hydroxy-2-methylbenzo[d]thiazol-5-yl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves coupling a benzo[d]thiazole precursor with an acetamide moiety. For example, analogous compounds are synthesized by reacting amino-thiazole derivatives with chloroacetyl chloride in the presence of triethylamine and dioxane at 20–25°C . Optimization includes solvent selection (e.g., dioxane for solubility), stoichiometric control of reagents, and purification via recrystallization (ethanol-DMF mixtures). Reaction progress is monitored by TLC or LC-MS to ensure intermediate formation.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization employs:
- NMR spectroscopy : To confirm proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.1–2.5 ppm).
- IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, O–H stretch at ~3300 cm⁻¹).
- Elemental analysis : To verify purity (C, H, N, S content within ±0.3% of theoretical values) .
- X-ray crystallography : For unambiguous confirmation (e.g., unit cell parameters: monoclinic, space group Cc, with β ≈ 91.5°) .
Q. What preliminary assays are used to evaluate the biological activity of this compound?
- Methodological Answer : Initial screening includes:
- Antimicrobial assays : Broth microdilution (MIC determination) against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity studies : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values.
- Structure-activity relationship (SAR) : Modifying substituents (e.g., fluorophenyl groups) to correlate structural features with activity .
Advanced Research Questions
Q. How are crystallographic data contradictions resolved for this compound, such as disordered atoms or anomalous bond lengths?
- Methodological Answer : Disordered atoms (e.g., fluorine in ) are modeled using partial occupancy refinement in SHELXL . Anomalies are addressed by:
- Twinned data analysis : Using the Hooft parameter or Rₙᵢₙ metrics.
- Hirshfeld surface analysis : To validate intermolecular interactions (e.g., hydrogen bonds like N–H⋯N, 2.02 Å) .
- DFT calculations : To compare experimental and theoretical bond lengths/angles .
Q. What computational strategies are employed to predict binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite is used to simulate ligand-protein interactions (e.g., with bacterial DNA gyrase or fungal CYP51). Docking poses are validated via RMSD (<2.0 Å) against co-crystallized ligands .
- MD simulations : GROMACS or AMBER for 50–100 ns trajectories to assess binding stability (e.g., hydrogen bond persistence >70% simulation time).
Q. How do substituent variations on the benzo[d]thiazole ring impact pharmacokinetic properties?
- Methodological Answer :
- LogP determination : Shake-flask method or HPLC-derived retention times to correlate hydrophobicity with absorption.
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound degradation.
- PAMPA assays : To predict blood-brain barrier permeability for CNS-targeted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
